molecular formula C16H21N3O7 B557154 Boc-Gln-ONp CAS No. 15387-45-8

Boc-Gln-ONp

Cat. No. B557154
CAS RN: 15387-45-8
M. Wt: 367.35 g/mol
InChI Key: HJMMCTZLXOVMFB-LBPRGKRZSA-N
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Description

Boc-Gln-ONp, also known as Boc-L-glutamine 4-nitrophenyl ester, is a derivative of Glutamine . It is used in various chemical syntheses, such as the preparation of stereoisomeric pentapeptides of thiol proteinase inhibitor .


Synthesis Analysis

Boc-Gln-ONp is synthesized for use in peptide synthesis .


Molecular Structure Analysis

The empirical formula of Boc-Gln-ONp is C16H21N3O7 . The molecular weight is 367.35 . The InChI string and SMILES string provide more detailed information about its molecular structure .


Physical And Chemical Properties Analysis

Boc-Gln-ONp is a solid at room temperature . It has a density of 1.3±0.1 g/cm^3 . The melting point is between 145 - 150 °C . It has a molar refractivity of 90.1±0.3 cm^3 .

Scientific Research Applications

  • Nanotechnology and Biosensors : Graphene-like two-dimensional layered nanomaterials, which might be structurally similar to compounds like Boc-Gln-ONp, have applications in biosensors and nanomedicine due to their unique physical and chemical properties (Yang et al., 2015).

  • Brain-on-Chip Biotechnology : The application of compounds in brain-on-chip (BoC) biotechnology, a tool for biomedical and pharmaceutical research, might be relevant. Although it does not directly involve Boc-Gln-ONp, it demonstrates the use of complex compounds in neuroscience research (Forró et al., 2021).

  • Boc-chemistry in Peptide Synthesis : Boc-Gln-ONp might be used in peptide synthesis. Studies have shown the application of Boc-chemistry in the synthesis of peptides, which could potentially include Boc-Gln-ONp or similar compounds (Schnölzer et al., 2009).

  • Prodrug Development Targeting Viral Proteases : Research on prodrug development targeting cytomegalovirus protease used model esters like Boc-Xaa-ONp, which is structurally related to Boc-Gln-ONp, showing its potential application in medicinal chemistry (Sabit et al., 2013).

  • Synthesis of Modified Amino Acids : The synthesis starting with Boc-L-Gln, which could be structurally related to Boc-Gln-ONp, was used in the development of Nα-methyl-arginine and Nα-methyl-ornithine derivatives, indicating its utility in advanced organic synthesis (Xue & DeGrado, 1995).

  • NMR Studies on Peptide Aggregation : NMR studies on peptides including Boc-Gln-ONp derivatives have been conducted to understand their conformation and aggregation, which is crucial for understanding peptide behavior in biological systems (Iqbal & Balaram, 1981).

Safety And Hazards

When handling Boc-Gln-ONp, it is advised to avoid dust formation, breathing vapors, mist, or gas, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

(4-nitrophenyl) (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O7/c1-16(2,3)26-15(22)18-12(8-9-13(17)20)14(21)25-11-6-4-10(5-7-11)19(23)24/h4-7,12H,8-9H2,1-3H3,(H2,17,20)(H,18,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMMCTZLXOVMFB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884835
Record name L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Gln-ONp

CAS RN

15387-45-8
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-L-glutamine 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15387-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrophenyl N~2~-{[(2-methyl-2-propanyl)oxy]carbonyl}-L-glutaminate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
180
Citations
T Takahashi, AH Dehdarani, S Yonezawa… - Journal of Biological …, 1986 - Elsevier
… isozymes hydrolyzethe esterbond of Boc-Gln-ONP. Since this … JKm for Boc-Gln-ONP The abbreviations used are: Cbz-, Nu-… A papain digest of this protein, Nt-Boc-Gln-ONP 8.10" 100 on …
Number of citations: 71 www.sciencedirect.com
VV Onoprienko, EA Yelin, AI Miroshnikov - Russian Journal of Bioorganic …, 2000 - Springer
… They were synthesized through the coupling of the corresponding p-nitrophenyl ester [BocAsn-ONp (I), Boc-Ala-ONp (V), or Boc-Gln-ONp (IX)] with the appropriate amino acid derivative …
Number of citations: 6 link.springer.com
木曽良明, 稲井正敏, 北川幸己, 秋田正… - Chemical and …, 1983 - jlc.jst.go.jp
… Those segments obtained were assembled successively using Rudinger's modified azide procedurel4) as a main tool except for Boc—Gln—ONp (0Np==p—nitrophenyl ester) as shown …
Number of citations: 1 jlc.jst.go.jp
Y Kiso, M Inai, K Kitagawa, T Akita… - Chemical and …, 1983 - jstage.jst.go.jp
… Those segments obtained were assembled successively using Rudinger's modified azide procedurel4) as a main tool except for Boc—Gln—ONp (0Np==p—nitrophenyl ester) as shown …
Number of citations: 1 www.jstage.jst.go.jp
K SUZUKI, Y SASAKI - Chemical and Pharmaceutical Bulletin, 1973 - jstage.jst.go.jp
… Boc—Gln—ONp was dissolved in DMF containing urea (1.35 g, 22.5 mmole).2) After introduction of Trp, fi-mercaptoethanol (0.15 ml) was added to 4»: HCl-dioxane.21> After …
Number of citations: 9 www.jstage.jst.go.jp
YKM Inai, K Kitagawa, T Akita, H Moritoki - Communications, 1818 - jlc.jst.go.jp
… Those segments obtained were assembled successively using Rudinger's modified azide procedurel4) as a main tool except for Boc—Gln-ONp (ONp==p—nitrophenyl ester) as shown …
Number of citations: 0 jlc.jst.go.jp
C Csoma, L Polgár - Biochemical Journal, 1984 - portlandpress.com
… Boc-Asn-ONp, ZGly-ONp, Z-Ala-ONp and Z-Tyr-ONp were obtained from Sigma Chemical Co., and Boc-GlnONp was purchased from Serva. All other reagents were of analytical grade. …
Number of citations: 67 portlandpress.com
T Ikeda, R Kojin, C Yoon, H Ikeda, M Iijima… - Inclusion Phenomena in …, 1987 - Springer
We modified cyclodextrin (CD) by a histamine group to make a model of α-chymotrypsin. Enzymatic turnover reaction was realized with CD-histamine at around neutral pH value. …
Number of citations: 19 link.springer.com
D Chang, G Rackur, K Folkers - Bioorganic Chemistry, 1979 - Elsevier
For biomedical studies, [Gln 4 ]-neurotensin, which appears to be the naturally occurring form of neurotensin, was synthesized using a recently designed new resin for the Merrifield solid…
Number of citations: 2 www.sciencedirect.com
R Walter, G Skala, CW Smith - Journal of the American Chemical …, 1978 - ACS Publications
… In this and succeeding steps the Ze/Y-butyloxycarbonyl (Boc) group was removed by CF3CO2H; glutamine was incorporated as Boc-Gln-ONp; Boc-Ile-OH, Boc-Tyr(Bzl)-OH, and ZCys(…
Number of citations: 16 pubs.acs.org

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